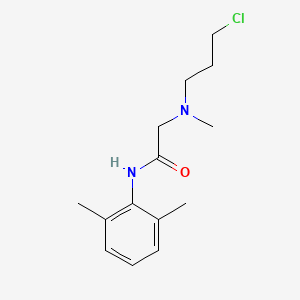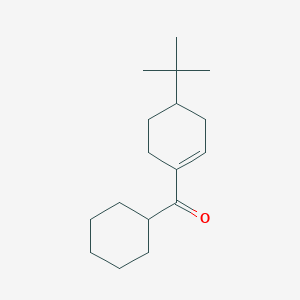
(4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone is an organic compound that features a cyclohexyl group and a tert-butyl group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone typically involves the reaction of cyclohexanone with tert-butylcyclohexene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of cyclohexyl and tert-butyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological molecules.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural properties could be leveraged to develop new drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications, including as a precursor for advanced materials.
Mécanisme D'action
The mechanism of action of (4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexyl group.
tert-Butylcyclohexane: A compound with a tert-butyl group attached to a cyclohexane ring.
Cyclohexylmethanone: A ketone with a cyclohexyl group attached to a methanone group.
Uniqueness
(4-tert-Butylcyclohex-1-en-1-yl)(cyclohexyl)methanone is unique due to the presence of both a cyclohexyl group and a tert-butyl group attached to a cyclohexene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
33719-89-0 |
|---|---|
Formule moléculaire |
C17H28O |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexen-1-yl)-cyclohexylmethanone |
InChI |
InChI=1S/C17H28O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h9,13,15H,4-8,10-12H2,1-3H3 |
Clé InChI |
MRMNIMIBCICULV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=CC1)C(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


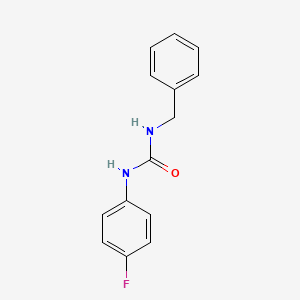
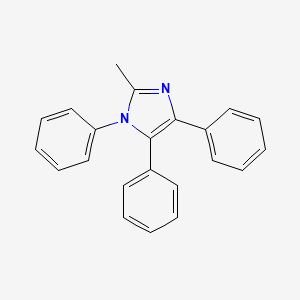



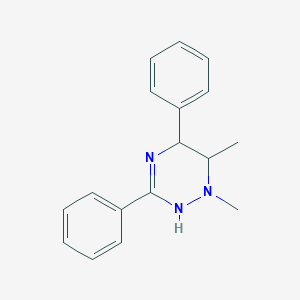
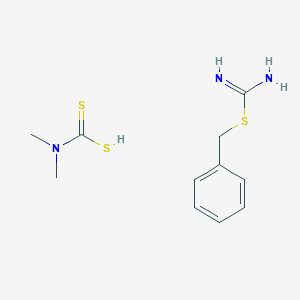
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
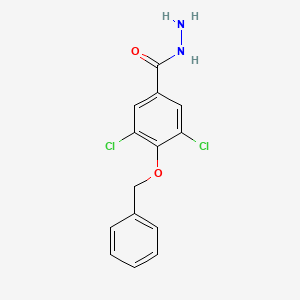

![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
